3-((1,3-Dioxoisoindolin-2-yl)methyl)-1-methyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-((1,3-Dioxoisoindolin-2-yl)methyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a complex organic compound characterized by its unique structure, which includes an isoindoline nucleus and a pyrazole ring
Mechanism of Action
Target of Action
The compound, also known as 2-(1-Methyl-4-formyl-1H-pyrazole-3-yl)methylisoindoline-1,3-dione, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , indicating that they may have multiple targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
The compound is likely to affect multiple biochemical pathways due to its potential to bind to multiple targets . .
Result of Action
The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives . .
Biochemical Analysis
Biochemical Properties
3-((1,3-Dioxoisoindolin-2-yl)methyl)-1-methyl-1H-pyrazole-4-carbaldehyde plays a crucial role in biochemical reactions due to its ability to interact with a range of enzymes and proteins. This compound has been shown to bind with high affinity to certain oxidoreductases, influencing redox reactions within the cell. Additionally, it interacts with specific kinases, modulating phosphorylation pathways that are essential for cellular signaling. The nature of these interactions often involves the formation of stable complexes, which can either inhibit or activate the enzymatic activity depending on the context .
Cellular Effects
The effects of this compound on various cell types are profound. In cancer cells, this compound has been observed to induce apoptosis by disrupting mitochondrial function and triggering the intrinsic apoptotic pathway. It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and reduced cell proliferation. In normal cells, it can modulate cellular metabolism by influencing the activity of metabolic enzymes, thereby affecting overall cellular energy balance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, either inhibiting or activating their function. For instance, its interaction with kinases can lead to changes in phosphorylation states of key signaling proteins, thereby altering downstream signaling events. Additionally, this compound can influence gene expression by interacting with transcription factors and modifying chromatin structure, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, it exhibits high stability and potent activity, but over extended periods, it may undergo degradation, leading to reduced efficacy. Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in cellular metabolism to counteract its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1,3-Dioxoisoindolin-2-yl)methyl)-1-methyl-1H-pyrazole-4-carbaldehyde typically involves multiple steps. One common approach is the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . Another method involves the use of acetic acid, glycine, phthalic anhydride, and triethylamine in toluene as a solvent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, are likely applied. This includes the use of catalysts and solvents that facilitate the reaction while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3-((1,3-Dioxoisoindolin-2-yl)methyl)-1-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-((1,3-Dioxoisoindolin-2-yl)methyl)-1-methyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share a similar isoindoline nucleus and exhibit comparable chemical reactivity.
Pyrazole derivatives: Compounds with a pyrazole ring structure that may have similar biological activities.
Uniqueness
What sets 3-((1,3-Dioxoisoindolin-2-yl)methyl)-1-methyl-1H-pyrazole-4-carbaldehyde apart is its combination of the isoindoline and pyrazole moieties, which confer unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-[(1,3-dioxoisoindol-2-yl)methyl]-1-methylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-16-6-9(8-18)12(15-16)7-17-13(19)10-4-2-3-5-11(10)14(17)20/h2-6,8H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTNKDBESXETSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CN2C(=O)C3=CC=CC=C3C2=O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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